molecular formula C16H14N2O4 B1211907 C.I. Disperse blue 26 CAS No. 3860-63-7

C.I. Disperse blue 26

Cat. No. B1211907
CAS RN: 3860-63-7
M. Wt: 298.29 g/mol
InChI Key: OKZNPGWYVNZKKZ-UHFFFAOYSA-N
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Description

C.I. Disperse Blue 26 is a water-insoluble synthetic dye that belongs to the class of azo dyes . It finds widespread use in the textile industry for coloring polyester and other synthetic fibers. Despite its commercial importance, there is limited research on the physical, chemical, and biological properties of Disperse Blue 26 .


Molecular Structure Analysis

Disperse Blue 26 has the following molecular formula: C16H14N2O4 . Its molecular weight is approximately 298.29 g/mol . The compound’s 2D and 3D structures can be visualized using tools like PubChem . The canonical SMILES representation is: CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)NC.

Scientific Research Applications

Digital Textile Printing

“C.I. Disperse blue 26” is used in digital textile printing (DTP), an inkjet-based method of printing colorants onto fabric . This method is based on sublimation transfer and does not generate wastewater, making it environmentally friendly . It finds wide industrial applications with most poly (ethylene terephthalate) (PET) and nylon fibers .

Reactive Disperse Dyes

The dye is used in the development of reactive disperse dyes that can interact with fabric . A blocked isocyanate functional group is introduced into the dye to enhance binding to the fabric . The effect of sublimation transfer on fabrics as a function of temperature is compared using the newly synthesized reactive disperse dyes .

Dyeing Performance Improvement

“C.I. Disperse blue 26” is used in research to improve dyeing performance . By adjusting the molecular structure of the dyes, their solubility can be changed, leading to improved dyeing uptake .

Non-aqueous Media Dyeing System

The dye is used in non-aqueous media dyeing systems, such as decamethylcyclo-pentasiloxane (D5) non-aqueous media dyeing system . These systems are being researched as they result in considerable water conservation and reduced wastewater emission .

Dyeing Properties Analysis

“C.I. Disperse blue 26” is used in the analysis of dyeing properties . The solubility, dyeing uptake, K/S value, building-up property, leveling performance, and color-fastness are investigated by comparing the dye with others in a non-aqueous medium .

HPLC Column Separation

“C.I. Disperse blue 26” is used in High-Performance Liquid Chromatography (HPLC) for column separation .

Mechanism of Action

Target of Action

C.I. Disperse Blue 26 is a class of water-insoluble dyes that primarily target synthetic fibers . These fibers, including polyester, acetate, and polyamide, are the main substrates for the dye. The dye penetrates these fibers and is held in place by physical forces without forming chemical bonds .

Mode of Action

The mode of action of C.I. Disperse Blue 26 involves its interaction with synthetic fibers. The dye molecules penetrate the fibers and are held in place by physical forces .

Biochemical Pathways

The specific biochemical pathways affected by CIInstead, the dye’s effect is primarily physical, involving the penetration of the fiber substrate and the establishment of physical interactions that hold the dye in place .

Pharmacokinetics

As a dye used in the textile industry, the pharmacokinetic properties such as Absorption, Distribution, Metabolism, and Excretion (ADME) are not typically applicable or studied for C.I. Disperse Blue 26. The dye’s solubility and its ability to penetrate and adhere to synthetic fibers are critical factors influencing its effectiveness .

Result of Action

The primary result of C.I. Disperse Blue 26’s action is the coloration of synthetic fibers. The dye imparts a blue color to the fibers, which is resistant to washing and rubbing, indicating good fastness properties . The introduction of bis-N-acetoxyethyl groups to the dye molecules has been shown to enhance these properties, resulting in increased dye adsorption on polyester fibers and high dyeing uptake .

Action Environment

The action of C.I. Disperse Blue 26 is influenced by various environmental factors. For instance, the dyeing properties of disperse dyes can be improved in non-aqueous media systems, such as decamethylcyclopentasiloxane (D5), which leads to lower solubility of the dye and thus higher dyeing uptake . Furthermore, the dye’s performance can be affected by the presence of other chemicals in the dye bath, the temperature and pH of the dyeing process, and the specific characteristics of the synthetic fibers being dyed .

properties

IUPAC Name

1,5-dihydroxy-4,8-bis(methylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-17-7-3-5-9(19)13-11(7)15(21)14-10(20)6-4-8(18-2)12(14)16(13)22/h3-6,17-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZNPGWYVNZKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063212
Record name C.I. Disperse Blue 26
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3860-63-7
Record name Disperse Blue 26
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3860-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Disperse Blue 26
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003860637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(methylamino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Disperse Blue 26
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dihydroxy-4,8-bis(methylamino)anthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.250
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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